Dimethyl (1-cyanoethyl)phosphonate
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Overview
Description
Dimethyl (1-cyanoethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyanoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl (1-cyanoethyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, dimethyl phosphite can react with 1-bromo-2-cyanoethane under controlled conditions to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: Dimethyl (1-cyanoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The phosphonate group can participate in substitution reactions, where the dimethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids and their derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Dimethyl (1-cyanoethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl (1-cyanoethyl)phosphonate exerts its effects involves its reactivity with various nucleophiles and electrophiles. The phosphonate group can act as a nucleophile, participating in reactions that form new carbon-phosphorus bonds. The cyano group can also undergo transformations, contributing to the compound’s versatility in chemical reactions .
Comparison with Similar Compounds
- Dimethyl phosphonate
- Diethyl (1-cyanoethyl)phosphonate
- Dimethyl methylphosphonate
Comparison: Dimethyl (1-cyanoethyl)phosphonate is unique due to the presence of both a cyano group and a phosphonate group, which imparts distinct reactivity compared to other phosphonates. For example, dimethyl phosphonate lacks the cyano group, making it less versatile in certain reactions. Diethyl (1-cyanoethyl)phosphonate, while similar, has different steric and electronic properties due to the ethyl groups .
Properties
CAS No. |
90250-79-6 |
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Molecular Formula |
C5H10NO3P |
Molecular Weight |
163.11 g/mol |
IUPAC Name |
2-dimethoxyphosphorylpropanenitrile |
InChI |
InChI=1S/C5H10NO3P/c1-5(4-6)10(7,8-2)9-3/h5H,1-3H3 |
InChI Key |
WFZVIZJJHOLQJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)P(=O)(OC)OC |
Origin of Product |
United States |
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